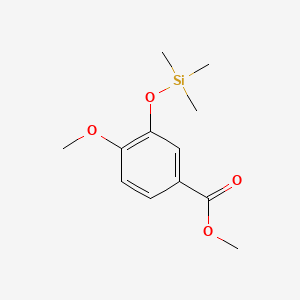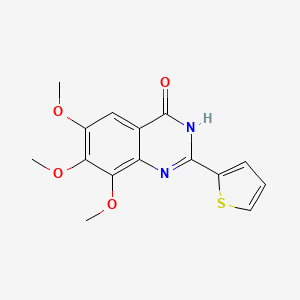
1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) is a heterocyclic compound that features a pyridine ring with an oxime functional group This compound is of significant interest in organic chemistry due to its unique structure and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) typically involves the reaction of pyridine-2-carboxaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxime group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) involves its interaction with various molecular targets. The oxime group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. This reactivity makes it a valuable tool in chemical biology and medicinal chemistry.
Comparación Con Compuestos Similares
- Pyridine-2-carboxaldehyde oxime
- 2-Pyridinecarboxaldehyde oxime
- Pyridine-2-carboxaldehyde
Comparison: 1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) is unique due to its specific structural configuration, which imparts distinct reactivity and properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a preferred choice in various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H6N2O3 |
|---|---|
Peso molecular |
166.13 g/mol |
Nombre IUPAC |
(2E)-2-hydroxyimino-2-(2-oxopyridin-1-yl)acetaldehyde |
InChI |
InChI=1S/C7H6N2O3/c10-5-6(8-12)9-4-2-1-3-7(9)11/h1-5,12H/b8-6+ |
Clave InChI |
OXKLNBJFXDMYLQ-SOFGYWHQSA-N |
SMILES isomérico |
C1=CC(=O)N(C=C1)/C(=N/O)/C=O |
SMILES canónico |
C1=CC(=O)N(C=C1)C(=NO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13816435.png)


